Cas no 1360823-43-3 ((R,R,R)-(+)-Ph-SKP)

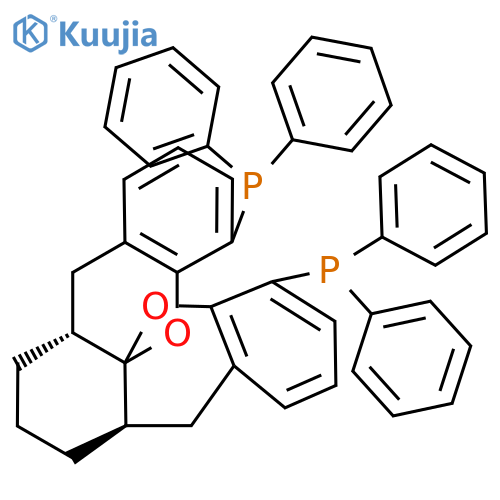

(R,R,R)-(+)-Ph-SKP structure

商品名:(R,R,R)-(+)-Ph-SKP

CAS番号:1360823-43-3

MF:C44H38O2P2

メガワット:660.718853473663

MDL:MFCD25372932

CID:4553524

(R,R,R)-(+)-Ph-SKP 化学的及び物理的性質

名前と識別子

-

- (R,R,R)-(+)-Ph-SKP

- (3R,3'R)-8,8'-Bis(diphenylphosphino)-3alpha,3'alpha-propano-2,2'-spirobichroman

- (aR)-8,8'-Bis(diphenylphosphino)-3alpha,3'alpha-propano-3,3',4,4'-tetrahydro-2,2'-spirobi[2H-1-benzopyran]

-

- MDL: MFCD25372932

- インチ: 1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m1/s1

- InChIKey: RXNGOILZLRYHEN-LLQYTKIHSA-N

- ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC2=C1OC13[C@@H](CC4C=CC=C(C=4O1)P(C1C=CC=CC=1)C1C=CC=CC=1)CCC[C@@H]3C2

計算された属性

- せいみつぶんしりょう: 660.23470445 g/mol

- どういたいしつりょう: 660.23470445 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 48

- 回転可能化学結合数: 6

- 複雑さ: 909

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10.5

- ぶんしりょう: 660.7

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- ゆうかいてん: 101-103°C

- ひせんこうど: +113° (c 1.00, CHCl3)

- かんど: air sensitive

(R,R,R)-(+)-Ph-SKP 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-4310-25mg |

(+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene,97%(R,R,R)-(+)-Ph-SKP |

1360823-43-3 | 97%(R,R,R)-(+)-Ph-SKP | 25mg |

570.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-4310-100mg |

(+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene,97%(R,R,R)-(+)-Ph-SKP |

1360823-43-3 | 97%(R,R,R)-(+)-Ph-SKP | 100mg |

1710CNY | 2021-05-08 | |

| Ambeed | A218113-1g |

1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-diphenyl-phosphine] |

1360823-43-3 | 98% | 1g |

$1082.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R859559-50mg |

(R,R,R)-(+)-PH-SKP |

1360823-43-3 | 98%purity,99%e.e. | 50mg |

1,480.00 | 2021-05-17 | |

| Ambeed | A218113-100mg |

1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-diphenyl-phosphine] |

1360823-43-3 | 98% | 100mg |

$136.0 | 2025-02-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | dkl001-50mg |

(R,R,R)-(+)-Ph-SKP |

1360823-43-3 | 97%,99%ee | 50mg |

¥998.0 | 2024-08-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | dkl001-100mg |

(R,R,R)-(+)-Ph-SKP |

1360823-43-3 | 97%,99%ee | 100mg |

¥1600.0 | 2024-08-20 | |

| abcr | AB401861-100mg |

(+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano [3,2-d]xanthene, 97%; . |

1360823-43-3 | 97% | 100mg |

€141.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-4310-25mg |

(+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene,97%(R,R,R)-(+)-Ph-SKP |

1360823-43-3 | 97%(R,R,R)-(+)-Ph-SKP | 25mg |

570CNY | 2021-05-08 | |

| 1PlusChem | 1P009G6X-100mg |

(+)-1,13-Bis(diphenyl)phosphino-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano [3,2-d]xanthene |

1360823-43-3 | >98% | 100mg |

$205.00 | 2023-12-22 |

(R,R,R)-(+)-Ph-SKP 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1360823-43-3 ((R,R,R)-(+)-Ph-SKP) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量